

Technical Guide: Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

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Compound of Interest

Compound Name:	Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Cat. No.:	B175039

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a key structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules. Its incorporation can enhance metabolic stability, aqueous solubility, and three-dimensional complexity, often leading to improved pharmacological profiles. This technical guide focuses on **tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate**, a versatile building block in the synthesis of novel azetidine-based compounds for drug discovery and development.

The IUPAC name for this compound is tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. This guide will provide a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and a summary of the known biological significance of the broader class of azetidine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is presented in Table 1. This data is compiled from various chemical suppliers and databases.

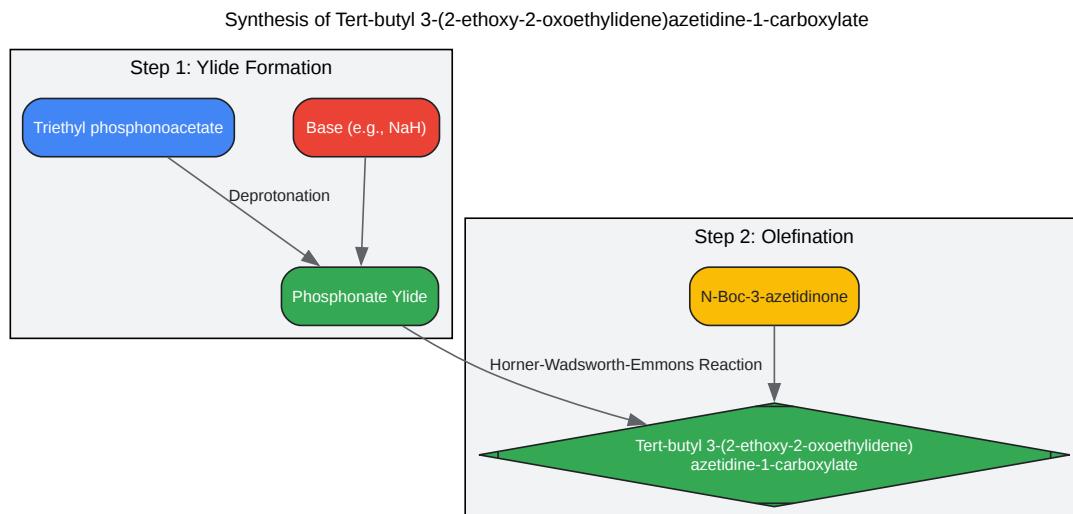
Property	Value	Reference
IUPAC Name	tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate	
Synonyms	1-Boc-3-(carbethoxymethylene)azetidin-2- e, Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3- ylidene)acetate	[1]
CAS Number	1002355-96-5	[1]
Molecular Formula	C ₁₂ H ₁₉ NO ₄	[1]
Molecular Weight	241.28 g/mol	
Appearance	Colorless to light yellow oil or solid	[1]
Density	1.052 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.474	
Purity	Typically ≥95%	

Synthesis

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[\[2\]](#) This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, N-Boc-3-azetidinone. The HWE reaction is widely favored for its generally high yields and stereoselectivity, typically affording the thermodynamically more stable (E)-alkene.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:



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Caption: Synthetic workflow for tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous azetidine derivatives.^[3]

Materials:

- N-Boc-3-azetidinone
- Triethyl phosphonoacetate

- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.1 eq.) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
- Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Characterization Data

While specific, peer-reviewed spectral data for the title compound is not readily available, the expected characteristic signals in various spectroscopic analyses are outlined below based on the known values for closely related analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Expected signals include a singlet for the tert-butyl protons around 1.4 ppm, a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, and multiplets for the azetidine ring protons. A key signal would be a singlet for the vinylic proton.
- ¹³C NMR: Expected signals would include those for the carbonyls of the Boc protecting group and the ethyl ester, the quaternary carbon of the tert-butyl group, the carbons of the azetidine ring, and the carbons of the ethyl group. The two carbons of the double bond would also be present.

Infrared (IR) Spectroscopy

Characteristic absorption bands are expected for the C=O stretching of the carbamate and the α,β -unsaturated ester, as well as C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.28 g/mol).

Biological Significance and Applications

While specific biological activities for tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate have not been extensively reported in peer-reviewed literature, its value lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.^[1] The azetidine core is a prominent feature in a number of compounds with diverse therapeutic applications.

Azetidine derivatives have been investigated for a range of biological activities, including:

- Anticancer Agents: The rigid azetidine scaffold can be used to orient functional groups in a way that allows for potent and selective interactions with biological targets.
- Antibacterial Agents: The strained four-membered ring can mimic the β -lactam core of penicillin and cephalosporin antibiotics.
- Central Nervous System (CNS) Agents: The polarity and compact nature of the azetidine ring can improve blood-brain barrier penetration.

This compound serves as a valuable starting material for creating libraries of novel azetidine-containing compounds for high-throughput screening in drug discovery programs.

Conclusion

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction allows for its ready availability to researchers. The presence of multiple functional groups, including a protected amine, an α,β -unsaturated ester, and the core azetidine ring, provides numerous opportunities for further chemical modification and elaboration into novel drug candidates and chemical probes. As the importance of three-dimensional molecular architecture in drug design continues to grow, the utility of constrained scaffolds like the azetidine ring, and by extension, this particular building block, is expected to increase.

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